![molecular formula C19H24N2O3 B2746587 Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate CAS No. 2380185-67-9](/img/structure/B2746587.png)
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Wirkmechanismus
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate prevents the activation and proliferation of B-cells, leading to tumor cell death. Additionally, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been shown to have other biochemical and physiological effects. For example, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of autoimmune diseases. Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has also been shown to reduce the activation of platelets, which can contribute to thrombotic events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BTK in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate. One area of interest is the use of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate in combination with other therapies, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential application is the use of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and administration of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for maximum efficacy and safety.
Synthesemethoden
The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate involves several steps, starting with the reaction between 4-pyridin-2-ylphenol and 3-chloropropylamine. The resulting product is then reacted with tert-butyl carbamate to obtain the final compound. The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for clinical development.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-6-14-23-16-10-8-15(9-11-16)17-7-4-5-12-20-17/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWTSKUVOJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


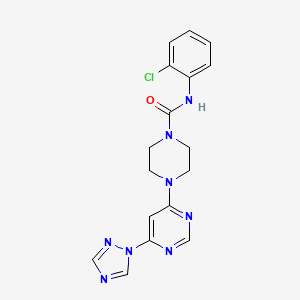
![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)

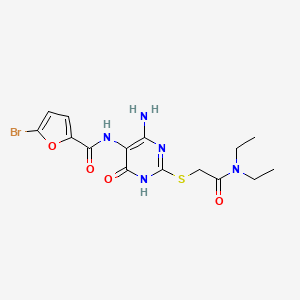
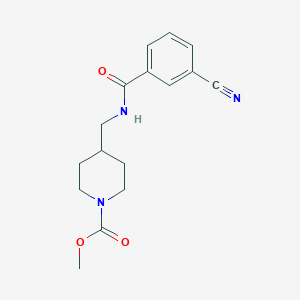


![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)
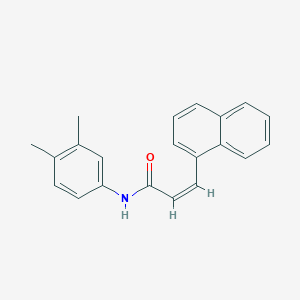
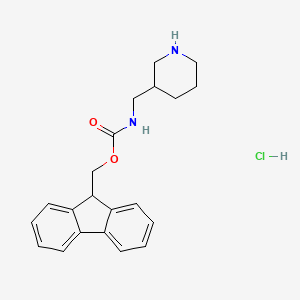
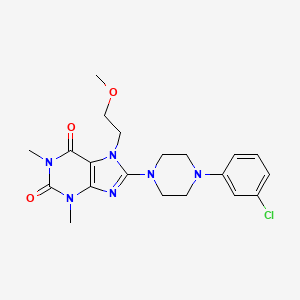
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)